N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-22-11-5-6-13(15(7-11)23-2)21-18-12-8-16(24-3)17(25-4)9-14(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMFEZNWAPYEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the condensation of 2,4-dimethoxyaniline with 6,7-dimethoxyquinazoline-4-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxide derivatives, reduced amine derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a quinazoline core with two methoxy groups on both the phenyl and quinazoline rings. Its molecular formula is , with a molecular weight of approximately 341.36 g/mol. The presence of methoxy groups enhances its lipophilicity and biological activity, making it a candidate for drug development.
Protein Kinase Inhibition
Research indicates that N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine exhibits significant inhibitory effects against several protein kinases involved in cancer progression. Notably, it has shown activity against glycogen synthase kinase 3 (GSK-3) and various receptor tyrosine kinases. These properties suggest its potential use in cancer therapy and other diseases characterized by dysregulated kinase activity .
Neuroprotective Effects
Studies have explored the neuroprotective properties of quinazoline derivatives, including this compound. In vivo experiments on animal models of Alzheimer's disease demonstrated that this compound could reduce acetylcholinesterase levels and lipid peroxidation while enhancing antioxidant defenses . This suggests a potential application in treating neurodegenerative diseases.
Antiviral Activity
The compound has also been evaluated for antiviral properties against various viral infections. For instance, derivatives of quinazoline have shown efficacy against dengue virus and Venezuelan equine encephalitis virus, indicating a broader therapeutic potential beyond oncology .
Case Study 1: Cancer Research
In a study evaluating the efficacy of this compound as a GSK-3 inhibitor, researchers conducted docking studies to elucidate its binding affinity to the kinase's active site. The results indicated an IC₅₀ value of approximately 1.5 µM against CLK1 and 3 µM against GSK-3α/β, highlighting its potential as a dual inhibitor for therapeutic applications in cancer treatment .
Case Study 2: Neuroprotection in Alzheimer's Disease
A recent investigation into the neuroprotective effects of this compound involved administering it to zebrafish larvae exposed to an Alzheimer-like model. The treatment resulted in decreased levels of inflammatory cytokines and improved cognitive function metrics compared to untreated controls. These findings support the hypothesis that this compound may serve as a viable candidate for further development as an Alzheimer's treatment .
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Condensation reaction to form quinazoline core |
| Step 2 | Methylation to introduce methoxy groups |
| Step 3 | Purification and characterization |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of bacterial RNA polymerase, the compound binds to the enzyme’s active site, preventing the synthesis of RNA and thereby inhibiting bacterial growth . The exact molecular pathways and targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The activity and physicochemical properties of 4-anilinoquinazolines are highly dependent on substituents on both the quinazoline core and the anilino group. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected 4-Anilinoquinazolines
Biological Activity
N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a quinazoline core with methoxy substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 367.42 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : It has been shown to inhibit various kinases involved in cell signaling pathways, which can interfere with cell proliferation and survival, making it a candidate for anticancer therapies.
- Antibacterial Activity : The compound acts as an inhibitor of bacterial RNA polymerase, preventing RNA synthesis and thereby inhibiting bacterial growth .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| A549 (Lung Cancer) | 3.5 |
| HeLa (Cervical Cancer) | 4.0 |
These results suggest that the compound could serve as a potential therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound has also shown promising antimicrobial effects against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 10 | 80 |
| Streptococcus pneumoniae | 11 | 70 |
These findings indicate that it may be effective in treating infections caused by resistant bacterial strains .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of this compound on MCF-7 breast cancer cells. The compound exhibited an IC₅₀ value of 5 µM after 48 hours of exposure, indicating potent cytotoxicity. Molecular docking studies suggested that the compound binds effectively to the active site of key kinases involved in cancer proliferation .
- Antibacterial Activity : In another study focused on antimicrobial properties, the compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). It demonstrated significant antibacterial activity with MIC values as low as 0.125 µg/mL, suggesting its potential as an alternative treatment for resistant infections .
Q & A
Basic: What are the standard synthetic routes for N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine?
The compound is typically synthesized via nucleophilic substitution of 4-chloro-6,7-dimethoxyquinazoline with a substituted aniline. For example:
- Procedure : React 4-chloro-6,7-dimethoxyquinazoline with 2,4-dimethoxyaniline in a polar aprotic solvent (e.g., THF or acetone) under reflux (65–170°C) for 12–24 hours. Stoichiometric excess of the amine (4–20 equiv.) is used to drive the reaction .
- Purification : Crude products are often purified via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. Yields range from 60% to 96%, depending on substituent reactivity and solvent choice .
Basic: Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR/HRMS : Confirm molecular structure and purity (e.g., HRMS m/z 262.1550 [M+H]+ for related derivatives) .
- HPLC : Assess purity (e.g., retention time 0.66–1.64 minutes under specific gradients) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- LCMS : Monitor reaction progress and intermediate stability .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use gloves, lab coats, and eye protection due to potential irritancy (based on analogs like N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine) .
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- Storage : Keep in airtight containers at –20°C to prevent degradation .
Advanced: How can reaction yields be optimized for derivatives with sterically hindered substituents?
- Solvent Selection : Mixed solvents (e.g., THF/i-PrOH) improve solubility of reactants .
- Temperature Control : Higher temperatures (e.g., 170°C in sealed flasks) enhance reaction rates but require explosion-proof setups .
- Catalysis : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction times .
- Stoichiometry : Use 10–20 equiv. of amine for low-reactivity substrates .
Advanced: What mechanisms underlie its antiproliferative effects in cancer cells?
- Apoptosis Induction : DW-8 (a structural analog) triggers intrinsic apoptosis via caspase-9 activation, ROS elevation, and nuclear fragmentation in colorectal cancer cells (IC50: 5.8–14.05 µM) .
- Cell Cycle Arrest : G2/M phase arrest observed in SW620 cells at 10–30 µM concentrations .
- Selectivity : 2–3-fold selectivity for cancer cells (HCT116, HT-29) over non-cancerous CRL1459 cells .
Advanced: How can conflicting cytotoxicity data between studies be resolved?
- Standardize Assays : Use consistent MTT protocols (e.g., 72-hour incubation, n ≥ 3 replicates) .
- Control for Variables : Account for differences in cell lines (e.g., SW620 vs. HCT116), serum concentrations, and passage numbers .
- Validate Mechanisms : Cross-check apoptosis markers (e.g., caspase-3/7 activation) and ROS levels via flow cytometry .
Advanced: What strategies are used to identify kinase targets of quinazoline derivatives?
- Kinase Profiling : Screen against panels of recombinant kinases (e.g., EGFR, HER2) using ATP-binding assays .
- Molecular Docking : Predict binding modes via computational models (e.g., AutoDock Vina) based on crystallographic data .
- Biochemical Validation : Use selective inhibitors (e.g., AG1478 for EGFR) to confirm target engagement in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
